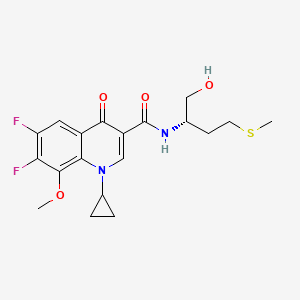![molecular formula C12H18O2Si B12621721 {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-50-6](/img/structure/B12621721.png)
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The reaction conditions are optimized to achieve high conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form silanes with different substituents. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, treatment with bromine can lead to the formation of bromosilanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature, inert atmosphere.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Bromine, halides, nucleophiles, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Bromosilanes, other substituted silanes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the preparation of more complex organosilicon compounds. It serves as a versatile building block in the synthesis of polymers and advanced materials.
Biology
While direct biological applications are limited, derivatives of this compound may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible structures.
Medicine
Research into the medicinal applications of organosilicon compounds is ongoing. This compound derivatives may be investigated for their potential as therapeutic agents or diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties contribute to the development of materials with enhanced durability and performance.
Mécanisme D'action
The mechanism of action of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific reactions and conditions employed. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanols or siloxanes, which can further participate in cross-linking or polymerization processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- tert-Butyldimethyl (prop-2-yn-1-yloxy)silane
Uniqueness
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds. Compared to similar compounds, it offers a different reactivity profile, enabling the development of novel materials and applications.
Propriétés
Numéro CAS |
921610-50-6 |
|---|---|
Formule moléculaire |
C12H18O2Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-6-11(10-12)8-9-14-15(2,3)4/h5-10H,1-4H3 |
Clé InChI |
YPLJDTDEILYGLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C=CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)

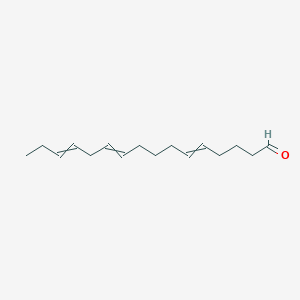
![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
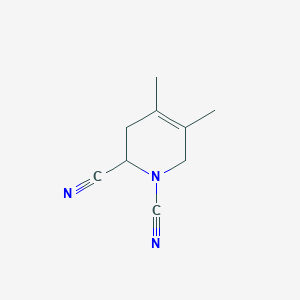
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
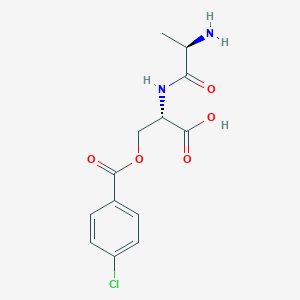
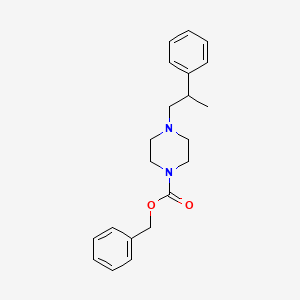
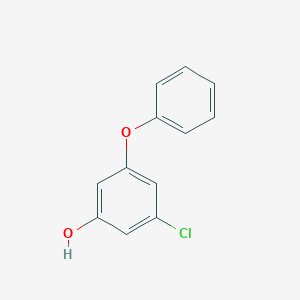
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
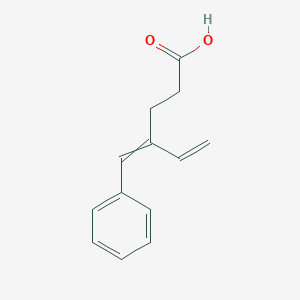
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
